molecular formula C21H17F2N5O2S B3008902 N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894034-26-5

N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B3008902
CAS No.: 894034-26-5
M. Wt: 441.46
InChI Key: HNKUIJJXJJHUHH-UHFFFAOYSA-N
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core. This compound is characterized by two distinct aromatic substituents:

  • N1-terminal group: A 3-fluoro-4-methylphenyl moiety, introducing steric bulk and electron-withdrawing effects via fluorine.
  • N2-terminal group: A 2-(4-fluorophenyl)thiazolo-triazol-ethyl chain, combining a fluorinated aryl group with a fused heterocyclic system.

While direct data on this compound’s physicochemical or biological properties are unavailable in the provided evidence, its structural analogs (e.g., compounds with chloro, methoxy, or methyl substituents) suggest its relevance in medicinal chemistry, particularly in kinase inhibition or antimicrobial applications .

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O2S/c1-12-2-7-15(10-17(12)23)25-20(30)19(29)24-9-8-16-11-31-21-26-18(27-28(16)21)13-3-5-14(22)6-4-13/h2-7,10-11H,8-9H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKUIJJXJJHUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic compound characterized by its unique structural features that suggest potential biological activity. The compound's structure includes a thiazole and triazole moiety, which are known for their diverse pharmacological properties. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C21H17F2N5O2SC_{21}H_{17}F_{2}N_{5}O_{2}S, with a molecular weight of 441.5 g/mol. Its structural complexity allows for various interactions with biological targets, particularly in the context of medicinal chemistry.

Anticancer Activity

Research indicates that compounds containing triazole and thiazole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess cytotoxic effects against various cancer cell lines. In studies involving similar compounds, it was found that they can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Case Study:
A study on related thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated that these compounds exhibited potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The most active derivatives showed IC50 values in the low micromolar range, indicating their potential as anticancer agents .

Antimicrobial Activity

Compounds featuring triazole and thiazole functionalities are often evaluated for their antimicrobial properties. This compound has been noted for its broad-spectrum antimicrobial activity.

Research Findings:
In vitro studies have shown that similar compounds inhibit the growth of various bacterial strains and fungi. For example, a derivative with a comparable structure demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • DNA Interaction: Similar compounds have been shown to intercalate with DNA or form adducts that disrupt DNA replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis ,
AntimicrobialInhibits bacterial growth,
AntifungalDisrupts fungal cell wall ,

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituent (N1) Substituent (Thiazolo-Triazol Core) Molecular Formula Molecular Weight Key Features
Target Compound 3-fluoro-4-methylphenyl 4-fluorophenyl Not explicitly provided* ~460 (estimated) Dual fluorine atoms; methyl group enhances lipophilicity.
N1-(4-methoxyphenyl) analog 4-methoxyphenyl 4-fluorophenyl C₂₂H₁₉F N₅O₃S 452.48 Methoxy group increases electron density; reduced steric hindrance.
N1-(3-chloro-4-fluorophenyl) analog 3-chloro-4-fluorophenyl 4-fluorophenyl C₂₀H₁₄ClF₂N₅O₂S 461.9 Chlorine adds steric bulk and stronger electron-withdrawing effects.
N1-(3-chlorophenyl) analog 3-chlorophenyl 4-fluorophenyl C₂₀H₁₅ClFN₅O₂S 443.88 Simpler substitution; potential for altered binding kinetics.
N1-(3-chloro-4-methylphenyl) analog 3-chloro-4-methylphenyl 4-chlorophenyl C₂₁H₁₇Cl₂N₅O₂S 474.4 Dual chloro groups; higher molecular weight impacts solubility.
N1-(4-ethylphenyl) analog 4-ethylphenyl p-tolyl (4-methylphenyl) C₂₃H₂₃N₅O₂S 433.5 Alkyl substituents enhance hydrophobicity; lower polarity.

*Molecular formula estimated based on analogs: Likely C₂₁H₁₇F₂N₅O₂S.

Key Observations:

Methoxy groups () increase electron density, which may favor π-π stacking interactions in biological targets.

Steric and Lipophilic Considerations :

  • The 3-fluoro-4-methylphenyl group in the target compound balances moderate steric bulk (methyl) with polarity (fluorine), offering a compromise between membrane permeability and aqueous solubility.
  • Ethyl and methyl groups () prioritize lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .

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